Methyl cyclohexanecarboxylate

Catalog No.
S573095
CAS No.
4630-82-4
M.F
C8H14O2
M. Wt
142.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl cyclohexanecarboxylate

CAS Number

4630-82-4

Product Name

Methyl cyclohexanecarboxylate

IUPAC Name

methyl cyclohexanecarboxylate

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

InChI

InChI=1S/C8H14O2/c1-10-8(9)7-5-3-2-4-6-7/h7H,2-6H2,1H3

InChI Key

ZQWPRMPSCMSAJU-UHFFFAOYSA-N

SMILES

COC(=O)C1CCCCC1

solubility

Insoluble in water; miscible in fat
Miscible at room temperature (in ethanol)

Synonyms

Hexahydrobenzoic Acid Methyl Ester; Methyl Cyclohexanecarboxylate; Methyl Cyclohexylcarboxylate; Methyl Hexahydrobenzoate

Canonical SMILES

COC(=O)C1CCCCC1

Organic Synthesis:

  • Precursor for Esters and Amides: MCH serves as a valuable starting material for synthesizing various esters and amides through further reactions like hydrolysis, reduction, or nucleophilic substitution. These derivatives find diverse applications in organic chemistry, materials science, and pharmaceutical development [PubChem, National Institutes of Health, ].

Solvent:

  • Nonpolar Solvent: Due to its nonpolar nature, MCH acts as a suitable solvent for dissolving nonpolar or slightly polar organic compounds in various research settings. These include extracting organic molecules from biological samples, conducting chromatographic separations, and studying reaction kinetics in organic media [Sigma-Aldrich, ].

Fragrance and Flavor Research:

  • Investigating Odor and Taste Properties: MCH exhibits a distinct odor and taste, making it a valuable tool in fragrance and flavor research. Scientists can use it as a reference compound to study odor and taste perception, develop new flavoring agents, or evaluate the olfactory properties of complex mixtures [Journal of Agricultural and Food Chemistry, American Chemical Society, 2002, 50(18), 5224-5232].

Material Science:

  • Preparation of Polymers and Resins: MCH can be employed as a starting material or intermediate in the synthesis of specific polymers and resins. These materials are then studied for their potential applications in areas like coatings, adhesives, and advanced materials development [Polymer Chemistry, Royal Society of Chemistry, 2014, 5(12), 3827-3841].

Biocatalysis Research:

  • Substrate for Enzymes: MCH can act as a substrate for specific enzymes, allowing researchers to investigate their activity, selectivity, and reaction mechanisms. This knowledge is crucial for developing new biocatalysts for various applications, including bioremediation, biodegradation, and enzymatic synthesis of valuable products [Biotechnology Letters, Springer Nature, 2002, 24(13), 1089-1093].

Methyl cyclohexanecarboxylate is an organic compound classified as a methyl ester, resulting from the condensation of cyclohexanecarboxylic acid with methanol. Its molecular formula is C8H14O2C_8H_{14}O_2, and it has a molecular weight of approximately 142.2 g/mol. This compound is characterized by a cyclohexane ring with a carboxylate functional group, making it a versatile intermediate in organic synthesis .

MCH is considered to have low to moderate toxicity []. While specific data on human toxicity is limited, studies suggest it may cause mild skin irritation and eye irritation upon contact []. MCH is flammable with a flash point of 60 °C and should be handled with care in a well-ventilated area [].

, primarily due to its ester functional group. Key reactions include:

  • Ester Hydrolysis: Methyl cyclohexanecarboxylate can be hydrolyzed in the presence of water and an acid or base to yield cyclohexanecarboxylic acid and methanol.
  • Transesterification: It can react with alcohols to form different esters, which is useful in synthesizing various organic compounds.
  • Reduction Reactions: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

These reactions are significant for its applications in organic synthesis and material science .

Methyl cyclohexanecarboxylate can be synthesized through several methods:

  • Esterification Reaction: The most common method involves the reaction of cyclohexanecarboxylic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid). This method typically requires heating under reflux conditions.
    Cyclohexanecarboxylic Acid+MethanolH2SO4Methyl Cyclohexanecarboxylate+Water\text{Cyclohexanecarboxylic Acid}+\text{Methanol}\xrightarrow{\text{H}_2\text{SO}_4}\text{Methyl Cyclohexanecarboxylate}+\text{Water}
  • Transesterification: This method involves reacting another ester with methanol, which can provide a more efficient pathway for producing methyl cyclohexanecarboxylate from readily available starting materials .

Methyl cyclohexanecarboxylate has several notable applications:

  • Chemical Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
  • Flavoring and Fragrance Industry: Due to its pleasant odor profile, it is utilized in the formulation of flavors and fragrances.
  • Polymer Production: It can be used as a monomer in producing various polymers and resins .

Interaction studies involving methyl cyclohexanecarboxylate primarily focus on its reactivity with other chemical species rather than biological interactions. Its ability to undergo hydrolysis and transesterification makes it a valuable compound for studying reaction mechanisms in organic chemistry. Additionally, understanding its interactions with metal ions could provide insights into coordination chemistry applications .

Several compounds share structural similarities with methyl cyclohexanecarboxylate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Cyclohexanecarboxylic AcidC7H12O2Parent compound; lacks methyl ester functionality
3-Methylcyclohexanecarboxylic AcidC9H16O2Contains an additional methyl group
Ethyl CyclohexanecarboxylateC9H16O2Ethyl ester variant; different alkyl group

Methyl cyclohexanecarboxylate stands out due to its specific methyl ester structure, which imparts distinct physical properties and reactivity compared to its counterparts. Its applications in both industrial and research settings further highlight its uniqueness within this class of compounds .

Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Clear, colourless liquid; cheese-like odou

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Exact Mass

142.099379685 g/mol

Monoisotopic Mass

142.099379685 g/mol

Boiling Point

183.00 °C. @ 760.00 mm Hg

Heavy Atom Count

10

Density

0.990-0.999

UNII

96144H696Q

GHS Hazard Statements

Aggregated GHS information provided by 131 companies from 1 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

4630-82-4

Wikipedia

Methyl cyclohexanecarboxylate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Dates

Last modified: 08-15-2023

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